

Application Note: Quantitative Analysis of Solriamfetol in Brain Tissue by LC-MS/MS

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Compound of Interest

Compound Name: *Solriamfetol Hydrochloride*

Cat. No.: *B10819196*

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of solriamfetol in brain tissue. The protocol employs a straightforward protein precipitation method for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of solriamfetol concentrations in preclinical studies involving brain tissue analysis.

Introduction

Solriamfetol is a selective dopamine and norepinephrine reuptake inhibitor approved for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.^[1] Understanding its distribution and concentration in the central nervous system is crucial for elucidating its mechanism of action and pharmacokinetic/pharmacodynamic (PK/PD) relationships. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.^[2] This protocol provides a detailed procedure for the extraction and quantification of solriamfetol from the complex matrix of brain tissue.

Experimental Materials and Reagents

- Solriamfetol reference standard
- Solriamfetol-¹³C (or other suitable stable isotope-labeled internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Control brain tissue (from the same species as study samples)

Sample Preparation

A protein precipitation method is employed to extract solriamfetol from brain tissue homogenates.

- Accurately weigh approximately 100 mg of brain tissue.
- Add 400 μ L of ice-cold ultrapure water and homogenize the tissue thoroughly using a mechanical homogenizer until a uniform suspension is achieved.
- Spike 100 μ L of the brain homogenate with the internal standard solution.
- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 analytical column.

Table 1: Liquid Chromatography Parameters

Parameter	Value
HPLC System	Standard UHPLC/HPLC system
Column	C18, 2.6 μ m, 100 x 2.1 mm (or equivalent)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	30°C
Gradient	See Table 2

Table 2: Chromatographic Gradient

Time (min)	% Mobile Phase B
0.0	30
2.0	70
2.1	30
4.0	30

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

Table 3: Mass Spectrometry Parameters

Parameter	Value
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	See Table 4
Ion Source Gas 1	379 kPa
Ion Source Gas 2	379 kPa
Curtain Gas	241 kPa
Collision Energy	35 eV

Table 4: MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Solriamfetol	195.1	112.3
Solriamfetol- ¹³ C (IS)	196.1	113.3

Note: The exact m/z values for product ions may require optimization on the specific instrument used.

Results and Discussion

This method provides a reliable approach for the quantification of solriamfetol in brain tissue. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The described chromatographic conditions are designed to provide a sharp, symmetrical peak for solriamfetol, with a total run time of 4 minutes.^{[1][3]} Linearity, accuracy, and precision of the method should be validated according to regulatory guidelines. A typical calibration curve is expected to be linear over the range of 5.0–5000 ng/mL with a correlation coefficient (r^2) of >0.99.^{[1][4]}

Experimental Workflow Diagram



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Caption: Workflow for Solriamfetol Extraction from Brain Tissue.

Conclusion

The described LC-MS/MS protocol provides a sensitive, selective, and rapid method for the quantification of solriamfetol in brain tissue. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug metabolism to support preclinical research and development. The method can be readily implemented in any bioanalytical laboratory equipped with standard LC-MS/MS instrumentation.

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